3-Methyl-4-(2,4,6-trimethylphenyl)butan-2-ol
Description
3-Methyl-4-(2,4,6-trimethylphenyl)butan-2-ol is a tertiary alcohol featuring a branched butanol backbone substituted with a methyl group at position 3 and a 2,4,6-trimethylphenyl (mesityl) group at position 2.
Properties
CAS No. |
827299-39-8 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
3-methyl-4-(2,4,6-trimethylphenyl)butan-2-ol |
InChI |
InChI=1S/C14H22O/c1-9-6-11(3)14(12(4)7-9)8-10(2)13(5)15/h6-7,10,13,15H,8H2,1-5H3 |
InChI Key |
DMIZIBWQMYRQRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(C)C(C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2,4,6-trimethylphenyl)butan-2-ol can be achieved through several methods. One common approach involves the alkylation of 2,4,6-trimethylphenylacetone with methylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions typically include anhydrous ether as the solvent and a controlled temperature to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone, 3-Methyl-4-(2,4,6-trimethylphenyl)butan-2-one, using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(2,4,6-trimethylphenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 3-Methyl-4-(2,4,6-trimethylphenyl)butan-2-one, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: It can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products
Oxidation: 3-Methyl-4-(2,4,6-trimethylphenyl)butan-2-one.
Reduction: 3-Methyl-4-(2,4,6-trimethylphenyl)butane.
Substitution: 3-Methyl-4-(2,4,6-trimethylphenyl)butyl chloride.
Scientific Research Applications
3-Methyl-4-(2,4,6-trimethylphenyl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma and stability.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(2,4,6-trimethylphenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential metabolic pathways. The exact molecular targets and pathways can vary based on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Butanols
Several butanol derivatives with varying substituents are documented in the evidence, highlighting differences in physical properties and reactivity:
Key Observations :
- The presence of a mesityl group in the target compound likely increases steric hindrance compared to simpler alkenols listed in , reducing solubility in polar solvents like water.
- Branching (e.g., 2-methyl vs. 3-methyl) significantly impacts boiling points; for example, 2-methyl-3-buten-2-ol (bp 98–99°C) has a lower boiling point than 3-methyl-2-buten-1-ol (bp 140°C) due to reduced molecular symmetry and intermolecular forces .
Aromatic Substitution Effects
The mesityl group in 3-Methyl-4-(2,4,6-trimethylphenyl)butan-2-ol can be compared to other aryl-substituted alcohols:
2-(3-Chloro-4-fluorophenyl)butan-2-ol
- Structure : Features a chloro-fluorophenyl group at position 2 of butan-2-ol.
- Properties : Molecular formula C₁₀H₁₂ClFO, molar mass 202.65 g/mol .
- Comparison: The electron-withdrawing Cl and F substituents on the phenyl ring enhance polarity compared to the electron-donating methyl groups in the mesityl derivative. Steric effects are less pronounced here due to the smaller substituents (Cl, F vs. three methyl groups in mesityl).
4-(4-Methylphenyl)butanoic Acid
- Structure: A butanoic acid derivative with a 4-methylphenyl group.
- Comparison :
Electrochemical Behavior of Mesityl-Containing Compounds
describes the electrochemical reduction of a mesityl-substituted quinolinylidene amine.
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